molecular formula C11H17ClFN B1442928 [2-(3-Fluorophenyl)ethyl](propyl)amine hydrochloride CAS No. 1306605-32-2

[2-(3-Fluorophenyl)ethyl](propyl)amine hydrochloride

Cat. No. B1442928
M. Wt: 217.71 g/mol
InChI Key: CITGVAFEVUSSQI-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1306605-32-2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)ethylamine hydrochloride” is represented by the InChI code: 1S/C11H16FN.ClH/c1-2-7-13-8-6-10-4-3-5-11(12)9-10;/h3-5,9,13H,2,6-8H2,1H3;1H . This indicates that the molecule consists of a fluorophenyl group attached to an ethyl group, which is further connected to a propylamine group. The entire molecule is associated with a chloride ion.


Physical And Chemical Properties Analysis

“2-(3-Fluorophenyl)ethylamine hydrochloride” is a powder at room temperature . It has a molecular weight of 217.71 .

Scientific Research Applications

Dopamine Receptor Affinity

Research has shown that compounds similar to 2-(3-Fluorophenyl)ethylamine hydrochloride exhibit binding affinities for dopamine receptors. For instance, a study by Claudi et al. (1990) synthesized 2-(4-fluoro-3-hydroxyphenyl)ethylamine and some N,N-dialkyl derivatives, finding that these compounds had varying affinities for D-1 and D-2 dopamine receptor subtypes (Claudi et al., 1990).

Antibacterial and Antioxidant Activities

A study conducted by Arutyunyan et al. (2012) involved the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives. These compounds exhibited significant antibacterial activity, though they did not effectively neutralize superoxide radicals (Arutyunyan et al., 2012).

Antidepressive Activity

The compound 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a derivative, was synthesized and evaluated for its antidepressant activities in a study by Tao Yuan (2012). The findings suggested potential antidepressant activity (Tao Yuan, 2012).

Cytotoxic Effects for Tumor Cell Lines

Research by Flefel et al. (2015) on compounds including 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, which shares structural similarities with 2-(3-Fluorophenyl)ethylamine hydrochloride, indicated notable cytotoxic activity against tumor cell lines. This suggests potential applications in cancer therapy (Flefel et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-2-7-13-8-6-10-4-3-5-11(12)9-10;/h3-5,9,13H,2,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITGVAFEVUSSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Fluorophenyl)ethyl](propyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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